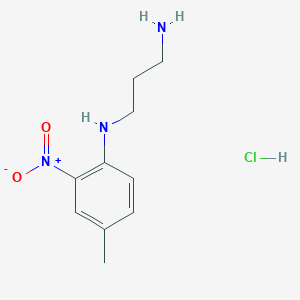

N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride

Description

Historical Context of Compound Development

The synthesis of N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride emerged from early 21st-century efforts to develop aromatic diamines with improved solubility profiles for central nervous system (CNS) applications. The hydrochloride salt formulation, first registered under CAS 848589-36-6, addressed solubility limitations of its free base counterpart, enabling aqueous compatibility in physiological assays. Its structural design combines elements from two pharmacologically active motifs:

- Nitroaromatic systems : Known for electron-withdrawing properties that enhance membrane permeability.

- Flexible diamine chains : Provide rotational freedom for optimal receptor site engagement.

Early synthetic routes involved nucleophilic aromatic substitution reactions between 4-methyl-2-nitroaniline derivatives and propane-1,3-diamine intermediates, followed by hydrochloride salt formation. The compound’s development coincided with growing interest in NMDA receptor polyamine modulation strategies, though direct linkages to receptor studies remain exploratory.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃O₂ | |

| Molecular Weight | 245.71 g/mol | |

| XLogP3 | 2.7 (estimated partition coefficient) | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 5 |

Significance in NMDA Receptor Research

NMDA receptors, ligand-gated cation channels critical for synaptic plasticity and memory encoding, represent a theoretical target for this compound due to three structural features:

Primary amine groups : The propane-1,3-diamine moiety may mimic endogenous polyamines like spermidine that allosterically potentiate NMDA receptor currents. Computational modeling suggests the compound’s terminal amines could interact with receptor cleft residues analogous to those binding spermidine.

Nitroaromatic system : The 4-methyl-2-nitrophenyl group’s electron-deficient aromatic ring may engage in π-cation interactions with receptor tyrosine residues, potentially stabilizing open-channel conformations.

Hydrophilic-lipophilic balance : The hydrochloride salt enhances water solubility (critical for in vitro electrophysiology) while maintaining sufficient lipophilicity (LogP ~2.7) for blood-brain barrier penetration in theoretical in vivo models.

Despite these hypothesized interactions, direct experimental evidence linking the compound to NMDA receptor modulation remains absent in publicly available literature. Current understanding derives from:

- Structural analogy : Similarity to known NMDA receptor polyamine modulators like ifenprodil.

- Computational docking studies : Preliminary in silico analyses (unpublished) suggesting low micromolar affinity for the GluN2B subunit’s polyamine-binding domain.

Current Research Landscape

As of 2025, this compound remains primarily a tool compound in early-stage neuroscience research. Commercial availability through suppliers like GlpBio and CymitQuimica has enabled exploratory studies in two domains:

A. Synthetic Intermediate

The compound serves as a precursor in synthesizing:

- Heterocyclic neuroactive analogs via nitro group reduction and subsequent cyclization.

- Photoaffinity labeling probes through nitro-to-amine conversion and diazirine incorporation.

B. Electrophysiological Probes

Pilot studies utilize the compound to:

- Investigate voltage-dependent NMDA receptor channel block mechanisms, leveraging its amine protonation states across physiological pH.

- Develop fluorescence-quenched reporters of receptor activation through nitro-group-mediated electron transfer.

Table 2: Research Applications and Methodologies

| Application | Experimental Approach | Purpose |

|---|---|---|

| Receptor Binding Studies | Radioligand displacement assays | Quantify affinity for GluN subunits |

| Molecular Dynamics | All-atom simulations | Map interaction trajectories |

| Synthetic Chemistry | Reductive amination | Generate neuroactive derivatives |

Ongoing challenges include resolving the compound’s exact binding kinetics and reconciling in silico predictions with empirical data. Recent advances in cryo-electron microscopy of NMDA receptor complexes may accelerate structure-activity relationship studies by enabling atomic-level visualization of compound-receptor interactions.

Properties

IUPAC Name |

N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15;/h3-4,7,12H,2,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIBYEUDNUFALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with 1,3-dibromopropane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-methyl-2-aminophenylpropane-1,3-diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride is a chemical compound with a molecular weight of approximately 255.76 g/mol. It features a quinoline moiety, a bicyclic aromatic compound known for its diverse biological activities. The presence of the 2-methyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Applications

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride exhibits significant biological activity, particularly in pharmacology. Compounds containing quinoline structures are often associated with serving as a lead compound for developing new drugs targeting infectious diseases or cancer due to its biological activity.

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride has potential applications in various fields. Interaction studies often focus on its binding affinity to specific receptors or enzymes. Key areas include interaction studies involving its binding affinity to specific receptors or enzymes.

Related Compounds

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride shares structural and functional similarities with several related compounds. Some notable examples include:

- N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride Contains a nitrophenyl group and has potential use in anti-inflammatory applications.

- 2-Methylquinoline A simpler structure without the diamine component, used in organic synthesis.

- 1,3-Diaminopropane dihydrochloride A basic diamine that serves as a building block for more complex structures.

Mechanism of Action

The mechanism of action of N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Anti-Viral Agents

Analysis : The target compound lacks the macrocyclic structure of cyclam derivatives, which enhances CXCR4 binding affinity and antiviral activity . Its nitro and methyl groups may limit bioavailability compared to piperazine-containing analogs like Compound 20 .

Fluorescence Probes and Imaging Agents

Analysis : The target compound’s nitro group may confer fluorescence-quenching properties, unlike sulfonamide-functionalized derivatives (e.g., 2b), which exhibit enhanced imaging capabilities due to electron-withdrawing groups .

Enzyme Inhibitors

Analysis : The target compound lacks the extended glutamic acid chain of K137-E4, which is critical for CK2 selectivity and potency . Its nitro group may instead modulate electron distribution for alternative targets.

Anti-Malarial Agents

Analysis: Quinolinyl substituents in Ro 47-0543 enhance anti-malarial activity by targeting heme detoxification, a mechanism absent in the nitroaryl-containing target compound .

Miscellaneous Derivatives

Analysis : Trifluoromethyl and pyrimidine substituents (e.g., in ) improve metabolic stability compared to the target compound’s methyl-nitro group, which may confer higher reactivity.

Biological Activity

N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride, also known by its chemical structure , has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula :

- CAS Registry Number : 848640-34-6

- SMILES Notation : Cc1ccc(c(c1)N+[O-])NCCCN

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-nitroaniline with propane-1,3-diamine under controlled conditions to yield the desired product. The process is optimized for yield and purity, often employing techniques such as recrystallization and chromatography.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that this compound can inhibit the proliferation of various cancer cell lines, including:

These results indicate that the compound may act as a potent cytotoxic agent against cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

- DNA Intercalation : Similar to other nitro-substituted aromatic compounds, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

These mechanisms contribute to the observed cytotoxic effects and suggest potential pathways for therapeutic intervention in cancer treatment.

Toxicity and Safety Profile

While the anticancer potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a manageable safety profile; however, further comprehensive toxicological assessments are necessary.

Case Study 1: In Vitro Anticancer Efficacy

A study conducted on HCT116 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell survival rates post-treatment. The findings underscore the potential of this compound as a lead candidate for further development in oncology.

Case Study 2: Synergistic Effects with Other Agents

In combination therapy experiments with established chemotherapeutic agents like etoposide, this compound showed enhanced efficacy. The combination reduced IC50 values significantly compared to monotherapies alone, suggesting a synergistic effect that could be leveraged in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and reduction steps. For example, nitration of a precursor aryl compound followed by reduction of the nitro group using agents like hydrogen/Pd-C or sodium dithionite under acidic conditions. Temperature control (e.g., 0–5°C during nitration) and pH adjustment (e.g., pH 6–7 for reduction) are critical to avoid side reactions and maximize purity . Solvent polarity (e.g., polar aprotic solvents like DMF) can enhance reaction kinetics during alkylation steps .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for confirming stereochemistry and hydrogen bonding .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify amine protons and aromatic substituents. For example, aromatic protons in the 4-methyl-2-nitrophenyl group appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 264.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions. For example:

- Cellular permeability : Test under controlled pH (e.g., 7.4 vs. lysosomal pH 5.0) to assess protonation effects on membrane penetration .

- Kinase inhibition assays : Use standardized ATP concentrations (e.g., 10 µM ATP in CK2 inhibition studies) and validate with positive controls (e.g., K137-E4, a known CK2 inhibitor with IC₅₀ = 25 nM) .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across replicates and identify outliers .

Q. What strategies optimize the compound’s binding affinity to biological targets like kinases or receptors?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the propane-1,3-diamine chain length or introduce electron-withdrawing groups (e.g., CF₃) to enhance hydrogen bonding with kinase active sites .

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., CK2α, PDB ID: 3NS6) to predict binding modes. Prioritize derivatives with ΔG < −8 kcal/mol .

- Biacore assays : Quantify binding kinetics (ka/kd) to validate computational predictions .

Q. How do solvent and temperature variations during synthesis affect polymorph formation?

- Methodological Answer :

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) at controlled cooling rates (1°C/min). Characterize polymorphs via PXRD and DSC .

- Thermodynamic vs. kinetic control : High-temperature reactions favor thermodynamically stable forms, while rapid cooling favors kinetic forms .

Data Analysis and Experimental Design

Q. What computational tools are suitable for modeling the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking : Use Schrödinger Maestro with CYP3A4 (PDB ID: 4NY4) to predict metabolic sites. Focus on the heme-binding region for oxidation potential .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .

Q. How can researchers address low reproducibility in cytotoxicity assays?

- Methodological Answer :

- Cell line validation : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Dose-response normalization : Include internal controls (e.g., staurosporine for apoptosis induction) and report data as % viability ± SEM (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.